2-bromo-1-(4-bromothiophen-2-yl)ethanone
Description
2-Bromo-1-(4-bromothiophen-2-yl)ethanone is a brominated acetophenone derivative featuring a thiophene ring substituted with bromine at the 4-position and a bromoethyl ketone group. This compound is notable for its dual bromine substituents, which enhance its electrophilicity and utility as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds such as thiazoles and pyrazoles . Its structural uniqueness lies in the combination of a sulfur-containing aromatic system (thiophene) and halogenated ketone functionality, enabling diverse reactivity in nucleophilic substitution and cycloaddition reactions.
Properties
Molecular Formula |
C6H4Br2OS |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
2-bromo-1-(4-bromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4Br2OS/c7-2-5(9)6-1-4(8)3-10-6/h1,3H,2H2 |
InChI Key |
XVWBUVLEUANQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-bromothiophen-2-yl)ethanone typically involves the bromination of 1-(4-bromo-2-thienyl)ethanone. One common method is the reaction of 1-(4-bromo-2-thienyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(4-bromothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted ethanones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-bromo-1-(4-bromothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(4-bromothiophen-2-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the thienyl ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Insights :
- Electron-Withdrawing vs. Electron-Donating Groups : Bromine and iodine (electron-withdrawing) enhance electrophilicity at the ketone carbon, facilitating nucleophilic attacks, whereas methoxy and hydroxyl groups (electron-donating) reduce reactivity but improve solubility .
- Halogen Effects: Bromine’s superior leaving-group ability compared to chlorine (e.g., in 2-chloro-1-(4-chlorophenyl)ethanone) accelerates substitution reactions, as seen in the synthesis of bis-hydrazones .
- Thiophene vs. Benzene : The thiophene ring in the target compound introduces sulfur-mediated conjugation, altering electronic properties and enabling unique reactivity in heterocycle formation compared to phenyl analogs .
Physicochemical Properties
- Melting Points: Thiophene-containing derivatives (e.g., 2-bromo-1-[4-(2-thienyl)phenyl]ethanone) exhibit higher melting points (~280°C for pyrrolo-pyridine analogs) due to increased molecular rigidity and sulfur’s polarizability .
- Crystallography: X-ray studies of 2-bromo-1-(4-hydroxyphenyl)ethanone reveal planar geometry with intermolecular hydrogen bonding (O–H···O), absent in bromothiophene derivatives, which instead rely on van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
